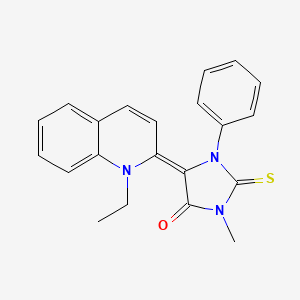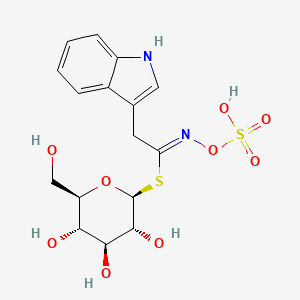
Glucobrassicin
Vue d'ensemble
Description
Glucobrassicin is a type of glucosinolate found in almost all cruciferous plants, such as cabbages, broccoli, mustards, and woad . It is an indolylmethylglucosinolate, which means it contains an indole group attached to a glucose molecule through a sulfur linkage. This compound is known for its role in plant defense mechanisms and its potential health benefits, particularly in cancer prevention .
Mécanisme D'action
- DIM has been studied extensively for its cancer chemopreventive properties in pre-clinical models and clinical trials .
Target of Action
Mode of Action
Action Environment
Remember, while DIM shows promise, it’s essential to maintain a balanced diet rich in cruciferous veggies for overall health. 🥦🌱 !
Analyse Biochimique
Biochemical Properties
Glucobrassicin plays a significant role in biochemical reactions, particularly in the context of plant defense. When plant tissues are damaged, this compound is hydrolyzed by the enzyme myrosinase to produce indole-3-carbinol and thiocyanate ion . These breakdown products are involved in various biochemical interactions. For instance, indole-3-carbinol can further react to form 3,3’-diindolylmethane, which has been shown to modulate enzyme activities and influence cellular signaling pathways . The interaction of this compound with myrosinase is crucial for its biochemical activity, as it triggers the release of its bioactive products .
Cellular Effects
This compound and its breakdown products, such as indole-3-carbinol, have notable effects on various cell types and cellular processes. Indole-3-carbinol has been shown to influence cell signaling pathways, including those involved in apoptosis and cell cycle regulation . It can modulate gene expression by interacting with nuclear receptors and transcription factors, thereby affecting cellular metabolism and function . Additionally, this compound-derived compounds have been observed to exert anti-proliferative effects on cancer cells, highlighting their potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by myrosinase to produce indole-3-carbinol and other bioactive compounds . Indole-3-carbinol can bind to various biomolecules, including nuclear receptors such as the aryl hydrocarbon receptor, which regulates gene expression . This binding can lead to the activation or inhibition of specific genes involved in cell growth, apoptosis, and detoxification processes . Additionally, indole-3-carbinol can inhibit enzymes such as cytochrome P450, affecting the metabolism of carcinogens and other xenobiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively unstable and can degrade under certain conditions, such as exposure to heat or acidic environments . This degradation can influence its bioactivity and the concentration of its breakdown products. Long-term studies have shown that this compound and its derivatives can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound and its breakdown products can exert beneficial effects, such as enhancing detoxification enzyme activities and providing chemopreventive benefits . At high doses, these compounds can exhibit toxic effects, including the potential to promote carcinogenesis in certain contexts . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and breakdown. The biosynthesis of this compound begins with tryptophan, which is converted to indole-3-acetaldoxime by cytochrome P450 enzymes . This intermediate is then further modified to form this compound. Upon hydrolysis by myrosinase, this compound produces indole-3-carbinol and other metabolites that can enter various metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound and its breakdown products to different cellular compartments . The localization and accumulation of these compounds can affect their bioactivity and interactions with other biomolecules. For example, the distribution of indole-3-carbinol within cells can influence its ability to modulate nuclear receptors and other targets .
Subcellular Localization
The subcellular localization of this compound and its derivatives is essential for their activity and function. This compound is typically localized in the vacuoles of plant cells, where it is stored until tissue damage occurs . Upon hydrolysis, its breakdown products can be distributed to various subcellular compartments, including the cytoplasm and nucleus . The targeting of these compounds to specific organelles can be mediated by post-translational modifications and specific targeting signals, which direct them to their sites of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin in plants begins with the amino acid tryptophan, which is produced through the shikimic acid pathway. Tryptophan undergoes several enzymatic transformations, including hydroxylation, glucosylation, and sulfation, to form this compound .
Industrial Production Methods: Industrial extraction of this compound typically involves the use of cold methanol or boiling methanol to extract glucosinolates from plant tissues. The extracted glucosinolates are then purified using chromatographic techniques . This method is preferred due to its efficiency and ability to preserve the integrity of the glucosinolates.
Analyse Des Réactions Chimiques
Types of Reactions: Glucobrassicin undergoes hydrolysis when acted upon by the enzyme myrosinase, which is present in plant cells and some gut bacteria. This hydrolysis produces several indole derivatives, including indole-3-carbinol and thiocyanate ion .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water.
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Indole-3-carbinol: A compound with potential anticancer properties.
Thiocyanate ion: A byproduct of the hydrolysis reaction.
Applications De Recherche Scientifique
Glucobrassicin and its hydrolysis products have been extensively studied for their potential health benefits. Some of the key applications include:
Cancer Chemoprevention: Indole-3-carbinol and its major in vivo product, 3,3’-diindolylmethane, have shown promise in preventing various types of cancer, including breast and prostate cancer.
Nutritional Supplements: Due to its health benefits, this compound is being explored as a dietary supplement to enhance the nutritional value of cruciferous vegetables.
Comparaison Avec Des Composés Similaires
Glucobrassicin is one of several indole glucosinolates found in cruciferous vegetables. Similar compounds include:
4-Methoxythis compound: Known for its role in plant defense and signaling.
Neothis compound: Another indole glucosinolate with similar properties to this compound.
Glucoraphanin: An aliphatic glucosinolate that is a precursor to sulforaphane, a compound with potent anticancer properties.
Uniqueness: this compound is unique due to its high abundance in cruciferous vegetables and its significant role in both plant defense and human health. Its hydrolysis product, indole-3-carbinol, is particularly noteworthy for its potential in cancer prevention .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDNWOWHUWNBCK-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963046 | |
| Record name | Glucobrassicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4356-52-9 | |
| Record name | Glucobrassicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucobrassicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of glucobrassicin?
A1: this compound has the molecular formula C14H18N2O9S and a molecular weight of 394.38 g/mol.
Q2: Are there specific analytical methods to quantify this compound?
A2: Yes, researchers utilize various techniques to quantify this compound. One approach involves converting this compound into its desulfo- counterpart using aryl sulfatase followed by purification with a diethylaminoethyl sepharose anion exchange column. Individual glucosinolates are then quantified using high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). []
Q3: Can gas chromatography be employed to analyze intact this compound?
A3: Yes, gas chromatography (GC) offers an alternative method for analyzing intact glucosinolates, including this compound, in plant materials like leaves and seeds. This technique successfully separates this compound and neothis compound, with their combined content aligning with values obtained through conventional thiocyanate release methods. []
Q4: How is this compound synthesized in plants?
A4: this compound biosynthesis in plants like woad starts from tryptophan. The pathway involves a series of enzymatic conversions, ultimately leading to the formation of this compound. [, ]
Q5: Where is this compound primarily found within the plant?
A5: this compound distribution varies depending on the plant species and developmental stage. In woad, high levels of this compound are found in the seeds, with lower but significant amounts in the leaves and roots. [, , ] Interestingly, studies on horseradish found that this compound concentration was higher in young roots compared to fully developed ones, suggesting a potential role in early growth stages. []
Q6: Do external factors affect this compound levels in plants?
A6: Yes, environmental factors and agricultural practices can significantly influence this compound concentration in plants. Studies show that factors such as season, nitrogen supply, light exposure, and even storage conditions can impact the levels of this glucosinolate. [, , ]
Q7: What happens to this compound when consumed?
A7: Upon consumption, plant myrosinase or gut bacteria hydrolyze this compound to form various breakdown products, including indole-3-carbinol (I3C), which is further metabolized into diindolylmethane (DIM) and other metabolites. []
Q8: Can we measure I3C uptake from consuming this compound-containing vegetables?
A8: While directly measuring I3C uptake from food has been challenging, studies have identified urinary 3,3′-diindolylmethane (DIM) as a reliable biomarker for both this compound exposure and I3C uptake. This finding holds promise for future epidemiological and chemoprevention research. [, ]
Q9: Are there any potential benefits of consuming this compound-rich foods?
A9: While more research is needed, studies suggest that regular consumption of this compound-rich cruciferous vegetables may be associated with a reduced risk of certain types of cancer. This potential benefit is attributed to the biological activities of this compound's breakdown products, such as I3C and DIM. [, ]
Q10: Can this compound or its breakdown products interact with drug metabolism?
A10: Research on Maerua subcordata, a plant containing this compound, suggests that this glucosinolate and its breakdown product, methyl-isothiocyanate, can induce the electrophile-responsive element (EpRE). This element regulates the expression of genes involved in detoxification and antioxidant defense, indicating a potential influence on drug metabolism. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



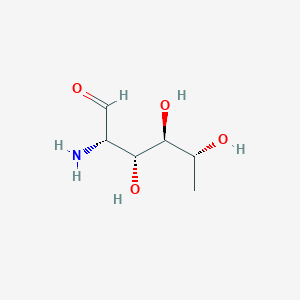
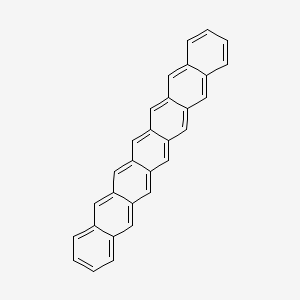
![4-Amino-5-bromopyrrolo[2,3-d]pyrimidine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
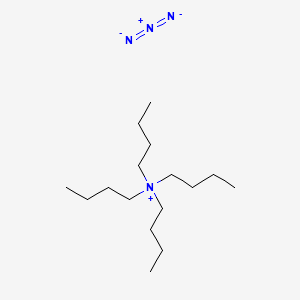
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)

![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)



